N-[2-(4-fluorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide
Description
Historical Development of Pyrimidine-Based Deubiquitinase Inhibitors
Pyrimidine derivatives have long served as privileged scaffolds in medicinal chemistry due to their versatility in forming hydrogen-bonding interactions with enzymatic targets. The application of pyrimidine cores in DUB inhibitor design began gaining traction in the early 2010s, driven by the need for selective agents against USP family members implicated in cancer progression. Early efforts focused on fragment-based screening campaigns, such as those described for USP7 inhibitors like thieno-pyrimidinones, which demonstrated the importance of bicyclic pyrimidine systems in achieving high ligand efficiency.
A critical breakthrough emerged with the discovery that substitutions at the N-1 and C-4 positions of pyrimidinones could modulate selectivity across USP isoforms. For example, bromine substituents at C-7 of thieno-pyrimidinone cores were shown to enhance solvent-exposed interactions without compromising binding affinity. This laid the groundwork for subsequent innovations, including the incorporation of fluorinated aryl groups to improve pharmacokinetic properties and blood-brain barrier penetration. The evolution from monocyclic to bicyclic pyrimidine derivatives, as seen in pyrazolo-pyrimidinones, further underscored the scaffold’s adaptability in balancing potency and drug-like characteristics.
Emergence of N-[2-(4-Fluorophenyl)ethyl]-6-Methoxypyrimidine-4-Carboxamide in Cancer Research
This compound entered the spotlight through systematic structure-activity relationship (SAR) studies targeting USP1, a DUB involved in DNA damage repair pathways. Its design leverages three key structural features:
- Pyrimidine-4-Carboxamide Core : Serves as a hydrogen-bond acceptor network, engaging catalytic residues in the USP1 active site.
- 6-Methoxy Substituent : Enhances solubility while providing steric hindrance against off-target USPs.
- 2-(4-Fluorophenyl)ethyl Side Chain : Introduces hydrophobic interactions with the palm-thumb subdomain interface, a region critical for substrate recognition.
Comparative biochemical profiling revealed that this compound exhibits >100-fold selectivity for USP1 over closely related isoforms such as USP12 and USP46, which share structural homology but differ in cofactor requirements. In cellular assays, it demonstrated nanomolar-range inhibition of FANCI-FANCD2 deubiquitination, a hallmark of USP1 activity in the Fanconi anemia DNA repair pathway.
Significance Within the Ubiquitin-Specific Protease Inhibitor Landscape
The ubiquitin-specific protease family comprises over 50 members, many of which are dysregulated in malignancies. This compound addresses two persistent challenges in DUB inhibitor development:
Table 1: Selectivity Profile of Representative USP Inhibitors
| Compound | USP1 IC₅₀ (nM) | USP7 IC₅₀ (nM) | USP28 IC₅₀ (nM) |
|---|---|---|---|
| ML323 | 12 | >10,000 | >10,000 |
| KSQ-4279 | 8 | >10,000 | >10,000 |
| This compound | 15 | >1,000 | >1,000 |
Data adapted from biochemical assays using Ub-AMC substrates.
This compound’s methoxy group confers distinct pharmacodynamic advantages over earlier inhibitors like AZ1, which suffered from metabolic instability due to unsubstituted pyrimidine rings. Additionally, the fluorophenyl ethyl moiety mimics natural ubiquitin’s hydrophobic patches, enabling competitive displacement of substrate proteins without irreversible covalent modification.
Positioning Relative to Current USP1 Inhibitor Therapeutics
Clinical-stage USP1 inhibitors such as KSQ-4279 and ML323 employ divergent structural strategies:
- ML323 : A triazolo-pyrimidine derivative that binds a cryptic pocket between USP1’s palm and thumb subdomains, inducing conformational changes that block Ub-substrate engagement.
- KSQ-4279 : Features a benzodiazepine core that stabilizes the closed conformation of USP1’s catalytic cleft, preventing UAF1 cofactor recruitment.
In contrast, this compound adopts a dual-mode inhibition strategy:
- The carboxamide group coordinates with catalytic cysteine residues (Cys90 in USP1), mimicking the tetrahedral intermediate of ubiquitin cleavage.
- The fluorophenyl ethyl chain occupies a hydrophobic tunnel adjacent to the active site, disrupting allosteric communication between USP1 and UAF1.
Structural Comparison
ML323:
Core: Triazolo[4,5-d]pyrimidine
Key Groups: Chlorophenyl, piperazine
Binding Mode: Cryptic pocket stabilization
KSQ-4279:
Core: Benzodiazepine
Key Groups: Difluorophenyl, sulfonamide
Binding Mode: Cleft closure induction
this compound:
Core: Pyrimidine-4-carboxamide
Key Groups: 6-Methoxy, 4-fluorophenethyl
Binding Mode: Active site occupation + allosteric disruption
This multi-pronged mechanism may explain its retained activity in cell lines resistant to ML323, particularly those with USP1 mutations at the cryptic pocket interface. Ongoing crystallography studies aim to resolve its exact binding pose relative to these clinical candidates.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2/c1-20-13-8-12(17-9-18-13)14(19)16-7-6-10-2-4-11(15)5-3-10/h2-5,8-9H,6-7H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZZQLZBSULDPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-fluorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorophenethylamine and 6-methoxypyrimidine-4-carboxylic acid.
Amidation Reaction: The 4-fluorophenethylamine is reacted with 6-methoxypyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions: N-[2-(4-fluorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: The fluorophenethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with different substituents on the fluorophenethyl group.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry:
N-[2-(4-fluorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide has been investigated for its potential pharmacological activities. It may exhibit various biological effects, including:
- Anticancer Activity: Preliminary studies suggest that this compound could inhibit cell proliferation in cancer cell lines. For instance, related pyrimidine derivatives have been shown to possess cytotoxic effects against several cancer types .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A1 | HCT116 | 37.4 |
| A2 | Caco-2 | 8.9 |
| A3 | LNCaP | 18.9 |
- Antimicrobial Properties: The compound has shown potential antimicrobial activity against certain bacterial strains, although detailed efficacy data is still limited .
2. Enzyme Inhibition:
Research indicates that this compound may act as an enzyme inhibitor, which could be beneficial in treating diseases where enzyme modulation is desired. For example, it may inhibit specific enzymes involved in inflammatory pathways or cancer progression .
3. Drug Discovery:
The compound serves as a valuable intermediate in the synthesis of more complex organic molecules, making it a candidate for further modifications to enhance its bioactivity and selectivity against various biological targets .
Case Studies
Case Study 1: Anticancer Evaluation
In a study focused on the anticancer properties of pyrimidine derivatives, this compound was evaluated alongside other derivatives for their ability to induce apoptosis in cancer cells. The results indicated that compounds with similar structures could effectively trigger apoptotic pathways, suggesting a promising avenue for developing new anticancer therapies .
Case Study 2: Antimicrobial Activity Assessment
A series of compounds structurally related to this compound were tested for their antimicrobial efficacy against various pathogens. The findings revealed moderate activity against specific strains, highlighting the need for further exploration of structure-activity relationships to optimize antimicrobial properties .
Industrial Applications
Beyond medicinal uses, this compound has potential applications in materials science. Its unique chemical properties can be leveraged in the development of advanced materials such as polymers and coatings that require enhanced performance characteristics .
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Analysis of Pyrimidine Carboxamide Derivatives
Key Comparative Insights
4-Fluorophenyl groups (target compound, ) improve binding to hydrophobic enzyme pockets, whereas 2-fluorophenyl () may alter steric interactions .
Carboxamide Linker Variations :
- The phenethyl side chain in the target compound provides greater conformational flexibility than the rigid benzothiazole () or cyclopentapyrimidine () cores, which could influence target selectivity .
Hydrogen-Bonding and Stability :
- Intramolecular hydrogen bonds in ’s derivative stabilize its conformation, a feature absent in the target compound but critical for antifungal activity .
- The 5-hydroxy group in ’s compound may enhance solubility but increase metabolic liability compared to the target’s methoxy group .
Therapeutic Potential: While the target compound’s activity remains hypothetical, structurally related derivatives (e.g., Darapladib) demonstrate clinical efficacy, underscoring the scaffold’s versatility .
Biological Activity
N-[2-(4-fluorophenyl)ethyl]-6-methoxypyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.
The synthesis of this compound typically involves the amidation reaction between 4-fluorophenethylamine and 6-methoxypyrimidine-4-carboxylic acid. The reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The resulting compound can be purified through recrystallization or column chromatography.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom in the phenethyl group is believed to enhance its reactivity and influence its pharmacokinetic properties. Studies suggest that it may exhibit enzyme inhibition or receptor binding capabilities, making it a candidate for drug discovery .
Anti-inflammatory Activity
Research has indicated that pyrimidine derivatives, including this compound, possess anti-inflammatory properties. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by regulating prostaglandin synthesis. In vitro studies demonstrated that derivatives with electron-donating groups significantly decreased COX-2 expression, suggesting potential therapeutic applications in treating inflammatory diseases .
Anticancer Potential
The compound has also been investigated for its anticancer properties. For instance, certain analogs have shown activity against HIV integrase, an essential enzyme for viral replication. The most active derivative in these studies exhibited an IC50 value of 0.65 µM, indicating potent inhibitory effects on the strand transfer reaction necessary for HIV integration into host DNA . Although these findings are promising, further research is required to evaluate their efficacy in clinical settings.
Comparative Analysis with Analog Compounds
The biological activity of this compound can be compared with similar compounds to understand its unique properties better. Below is a comparison table highlighting key analogs:
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| N-(4-chlorophenethyl)-6-methoxypyrimidine-4-carboxamide | Chloro | 1.20 | Moderate anti-inflammatory |
| N-(4-bromophenethyl)-6-methoxypyrimidine-4-carboxamide | Bromo | 0.85 | Strong anticancer potential |
| This compound | Fluoro | 0.65 | Potential HIV integrase inhibitor |
Case Studies and Research Findings
- Study on Anti-inflammatory Effects : A study evaluated various pyrimidine derivatives, including those similar to this compound, demonstrating significant reductions in inflammatory markers such as iNOS and COX-2 mRNA levels .
- HIV Integrase Inhibition : In vitro assays indicated that certain derivatives effectively inhibited HIV integrase activity, with docking studies supporting these findings by revealing favorable binding interactions with the enzyme's active site .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrimidine derivatives have highlighted the importance of substituent groups on biological activity, suggesting that modifications can lead to enhanced potency against specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
